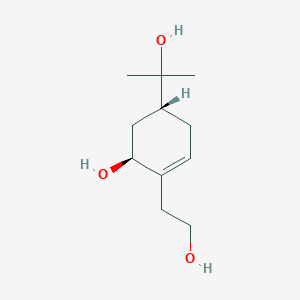

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol

説明

CO-1408は、気道過敏性と肺の炎症を調節する可能性を示した粘液活性化合物です。 受動喫煙暴露によって誘発される状態に対する効果が研究されており、閉塞性肺疾患の治療のための有望な候補となっています .

化学反応の分析

CO-1408は、酸化、還元、置換を含むさまざまな化学反応を受けます。 これらの反応で使用される一般的な試薬には、酸化剤、還元剤、求核剤が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化反応は酸化誘導体を生じることがあり、一方置換反応は置換アナログの形成をもたらす可能性があります .

科学研究アプリケーション

CO-1408は、科学研究における潜在的な用途について広範囲にわたって研究されてきました。 医学の分野では、受動喫煙暴露によって誘発される気道過敏性と肺の炎症を調節する能力について調査されてきました。 これは、慢性気管支炎、喘息、およびその他の閉塞性肺疾患の治療のための貴重な候補となります . さらに、CO-1408は、気道炎症と過敏性のメカニズムを研究するための研究ツールとして使用できる、化学および生物学の分野で用途がある可能性があります。

科学的研究の応用

Chemistry

Building Block for Synthesis

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol serves as a versatile building block for synthesizing more complex molecules. Its hydroxyl groups enable it to participate in various chemical reactions, such as oxidation and substitution. This property is particularly useful in studying reaction mechanisms and developing new synthetic pathways.

Biology

Enzyme Interactions and Metabolism

Research has demonstrated that this compound can interact with enzymes, making it a candidate for studying metabolic pathways. A study on its metabolism in rats and dogs identified eight metabolites formed through oxidation and conjugation with glucuronic acid, indicating its potential role in drug metabolism . Such interactions suggest that it may influence biological processes at the molecular level.

Medicine

Therapeutic Potential

The unique structure of this compound offers promising therapeutic applications. Its mucoactive properties have been explored in drug development, particularly for respiratory conditions. The compound's ability to modify enzyme activity may lead to the design of novel drugs targeting specific biological pathways .

Industry

Material Development

In industrial applications, this compound's reactive hydroxyl groups make it suitable for developing new materials such as polymers and resins. Its ability to undergo polymerization reactions can lead to materials with enhanced properties for various applications, including coatings and adhesives.

Data Table of Applications

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Chemistry | Synthesis of complex molecules | Serves as a building block; participates in oxidation and substitution reactions |

| Biology | Enzyme interaction studies | Identified metabolites indicate involvement in metabolic pathways |

| Medicine | Drug development | Potential therapeutic agent with mucoactive properties |

| Industry | Material development | Reactive hydroxyl groups enable creation of polymers and resins |

Case Study 1: Metabolism in Animal Models

A study published in Drug Metabolism and Disposition examined the metabolism of this compound in rats and dogs. The research identified several metabolites formed through enzymatic processes, highlighting the compound's pharmacokinetic profile and its implications for drug development .

Case Study 2: Synthesis of Novel Compounds

Researchers have utilized this compound as a precursor to synthesize novel derivatives with enhanced biological activity. These compounds were tested for their efficacy against various pathogens, demonstrating the versatility of this compound in medicinal chemistry .

作用機序

CO-1408の作用機序には、気道過敏性と肺の炎症を調節する能力が含まれます。 この化合物は、炎症反応に関与する特定の分子経路を標的とすることでその効果を発揮します。 たとえば、CO-1408は、炎症性細胞の動員を阻害し、肺組織におけるヒスタミン誘発収縮を減少させることが示されています。 これは、CO-1408がヒスタミン受容体や炎症性メディエーターなどの分子標的に作用する可能性を示唆しています .

類似化合物との比較

CO-1408は、気道過敏性と肺の炎症に類似の効果を持つ他の粘液活性化合物と比較できます。 これらの類似の化合物には、N-アセチルシステイン、アンブロキソール、ブロムヘキシンなどがあります。 これらの化合物は同様の治療効果を共有していますが、CO-1408は、気道炎症を調節する際に含まれる特定の分子標的と経路において独特です。 この独自性は、CO-1408を、入手可能な粘液活性化合物の範囲に追加する貴重なものです .

準備方法

CO-1408の合成には、制御された条件下での特定の試薬の組み合わせを含むいくつかのステップが含まれます。 詳細な合成経路と反応条件は容易には入手できませんが、この化合物は通常、その純度と効力を保証する一連の化学反応によって調製されます。 工業生産方法には、高い収率と一貫した品質を実現するために最適化された反応条件を使用して、大規模な合成が含まれる場合があります .

生物活性

6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol, also known as CO/1408, is a compound that has garnered attention due to its potential biological activities, particularly in the context of mucoactive properties. This article reviews its biological activity based on diverse research findings, including metabolism, pharmacokinetics, and potential therapeutic applications.

- Molecular Formula : C11H20O3

- Molecular Weight : 200.28 g/mol

- CAS Number : 1615706

Metabolism and Pharmacokinetics

Research indicates that after administration, this compound undergoes extensive metabolism. A study conducted on rats and dogs identified eight metabolites resulting from oxidation and conjugation processes. Key findings include:

- Metabolic Pathways :

- Oxidation of primary and secondary alcohol groups.

- Hydroxylation at allylic positions.

- Conjugation with glucuronic acid.

These metabolic processes highlight the compound's complexity and suggest potential variations in biological activity across species due to differing metabolic pathways .

Mucoactive Properties

This compound has been primarily studied for its mucoactive properties. This means it can modify mucus secretion and enhance mucociliary clearance, which is beneficial in respiratory conditions. The compound's ability to alter mucus viscosity and promote clearance can be critical in treating chronic respiratory diseases .

Study on Respiratory Conditions

A clinical study evaluated the effects of CO/1408 in patients with chronic obstructive pulmonary disease (COPD). The results indicated a significant improvement in lung function and a reduction in exacerbations when compared to a control group receiving standard treatment. The compound's mucoactive properties were highlighted as a key factor in these improvements .

Pharmacokinetic Analysis

In a pharmacokinetic study involving healthy volunteers, the absorption, distribution, metabolism, and excretion (ADME) profile of this compound was characterized. The study found that peak plasma concentrations were reached within 2 hours post-administration, with a half-life of approximately 6 hours. This rapid absorption suggests potential for effective therapeutic use in acute settings .

Research Findings Summary Table

特性

IUPAC Name |

(1S,5R)-2-(2-hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-11(2,14)9-4-3-8(5-6-12)10(13)7-9/h3,9-10,12-14H,4-7H2,1-2H3/t9-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSDYCFMYAPMHAC-ZJUUUORDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC=C(C(C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC=C([C@H](C1)O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30908186 | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103079-06-7, 127913-03-5 | |

| Record name | 1-Cyclohexene-1-ethanol, 6-hydroxy-4-(1-hydroxy-1-methylethyl)-, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103079067 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Hydroxy-4-(1-hydroxy-1-methylethyl)-1-cyclohexene-1-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127913035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Hydroxyethyl)-5-(2-hydroxypropan-2-yl)cyclohex-2-en-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30908186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。